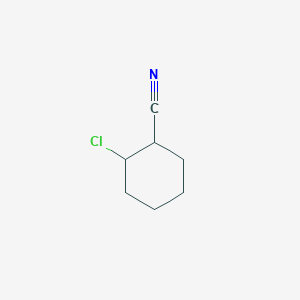

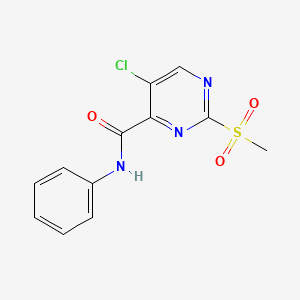

2-Chlorocyclohexane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Chlorocyclohexane-1-carbonitrile is a chemical that has been the subject of various studies due to its potential as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions have been explored.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalysts. For instance, 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles using a cinchona alkaloid-derived thiourea catalyst . Similarly, 2-Chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles were synthesized, and their products were obtained through reactions with aniline and amidines . The preparation of 3-Oxocyclohex-1-ene-1-carbonitrile was achieved using a sequence involving bromination and cyanation steps .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been determined using various analytical techniques. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, IR, NMR, and electronic spectroscopy . The molecular structure and conformation of 2-chlorocyclohexanone were determined by gas-phase electron diffraction, revealing the existence of axial and equatorial conformers .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. The chromone-3-carbonitrile reacted with cyclohexanediones to produce bis chromenophenanthrolines . The 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles underwent substitution reactions leading to pyrimidine derivatives with condensed perfluorinated rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic features and reactivity. The absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing maximum absorption at 290 nm and fluorescence at 480 nm, with solvent effects on the emission spectra . The conformational analysis of 2-chlorocyclohexanone provided insights into the stability of its conformers, with the axial form being more prevalent .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chlorocyclohexane-1-carbonitrile has been utilized in various chemical syntheses, contributing significantly to the understanding of chemical structures and reactions. Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and conducted a thorough analysis using X-ray and spectroscopic methods, revealing insights into its structural features and optical properties (Jukić et al., 2010). Similarly, Liu et al. (2011) synthesized 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile dimethylformamide monosolvate, a carbonitrile molecule, and analyzed its crystal structure, contributing to our understanding of molecular conformations and interactions (Xuan Liu et al., 2011).

Catalysis and Reaction Mechanisms

The compound has played a crucial role in understanding catalysis and reaction mechanisms. For instance, Abe et al. (2010) investigated the Copper‐Catalyzed Ritter‐Type Reaction of Unactivated Alkenes with Dichloramine‐T, providing valuable insights into catalytic processes and potential applications in chemical synthesis (Takumi Abe et al., 2010). Additionally, the research by Maksimov et al. (2012) on the oxidation of cyclohexane in the presence of iron and copper complexes with nitrogen-containing ligands shed light on mild reaction conditions for oxidation processes, showcasing the versatility of cyclohexane derivatives in catalysis (A. Maksimov et al., 2012).

Novel Syntheses and Chemical Transformations

The versatility of 2-Chlorocyclohexane-1-carbonitrile is further evidenced by its role in novel syntheses and chemical transformations. Ibrahim and El-Gohary (2016) explored the chemical reactivity of chromone-3-carbonitrile with cyclohexanediones, leading to the synthesis of new compounds and expanding our knowledge of chemical reactivity and synthesis strategies (M. Ibrahim & N. M. El-Gohary, 2016).

Mechanism of Action

Mode of Action

2-Chlorocyclohexane-1-carbonitrile’s mode of action is largely unknown due to the lack of comprehensive studies on this compound. It has been suggested that the presence of the chlorine atom in this molecule could influence its reactivity . The compound’s interaction with its targets could lead to structural changes that affect its reactivity .

Biochemical Pathways

Given the compound’s structure and potential reactivity, it could potentially influence a variety of biochemical processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific molecular and cellular effects of this compound .

properties

IUPAC Name |

2-chlorocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYBRLKYABATKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorocyclohexane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)